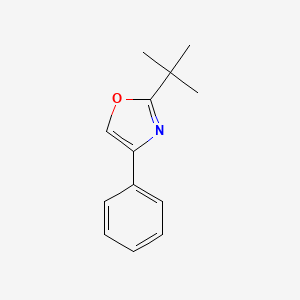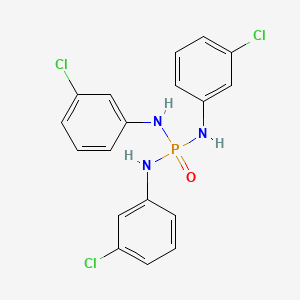![molecular formula C12H24O3 B14534068 4-[(Heptyloxy)methoxy]but-2-en-1-ol CAS No. 62585-59-5](/img/structure/B14534068.png)
4-[(Heptyloxy)methoxy]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Heptyloxy)methoxy]but-2-en-1-ol is an organic compound that belongs to the class of alcohols It features a heptyloxy group attached to a methoxy group, which is further connected to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptyloxy)methoxy]but-2-en-1-ol typically involves the reaction of heptyl alcohol with methoxybutenol under specific conditions. One common method is the nucleophilic substitution reaction where heptyl alcohol reacts with methoxybutenol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(Heptyloxy)methoxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(Heptyloxy)methoxy]but-2-en-1-one.
Reduction: Formation of 4-[(Heptyloxy)methoxy]butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(Heptyloxy)methoxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Heptyloxy)methoxy]but-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity. The double bond and methoxy group can also participate in various chemical interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-buten-1-ol
- 4-Methoxy-2-methyl-2-butanethiol
- 4-(Heptyloxy)benzoic acid
Uniqueness
4-[(Heptyloxy)methoxy]but-2-en-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyloxy and methoxy groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
62585-59-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(heptoxymethoxy)but-2-en-1-ol |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-7-10-14-12-15-11-8-6-9-13/h6,8,13H,2-5,7,9-12H2,1H3 |
InChI Key |
VWKAJVIQEMDHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCOCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


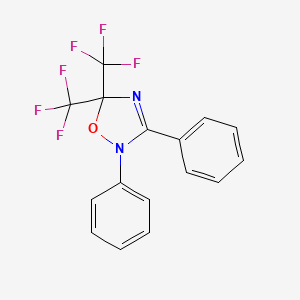
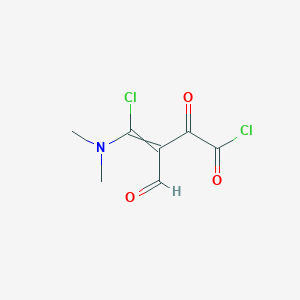
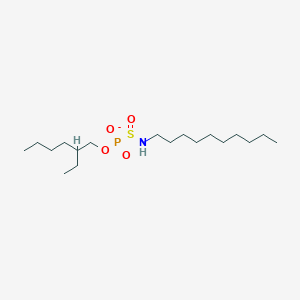
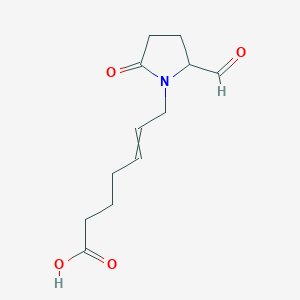
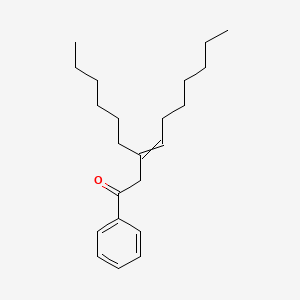
![2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14534033.png)
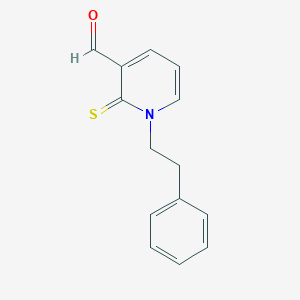
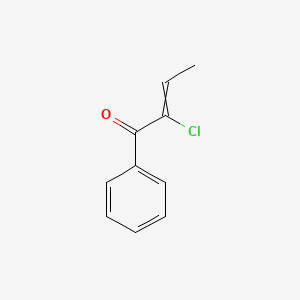
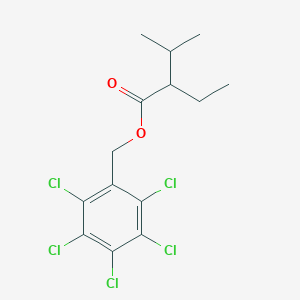
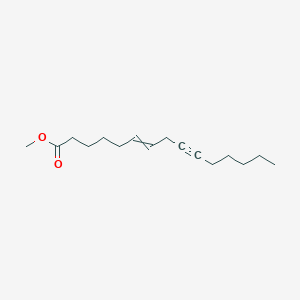
![7-Bromo-7-fluorobicyclo[4.1.0]heptane](/img/structure/B14534061.png)
![7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine](/img/structure/B14534062.png)
